

Measuring Ternary Complex Formation with PROTACs Utilizing Conjugate 66

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Compound of Interest

Compound Name: *E3 ligase Ligand-Linker Conjugate*
66
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

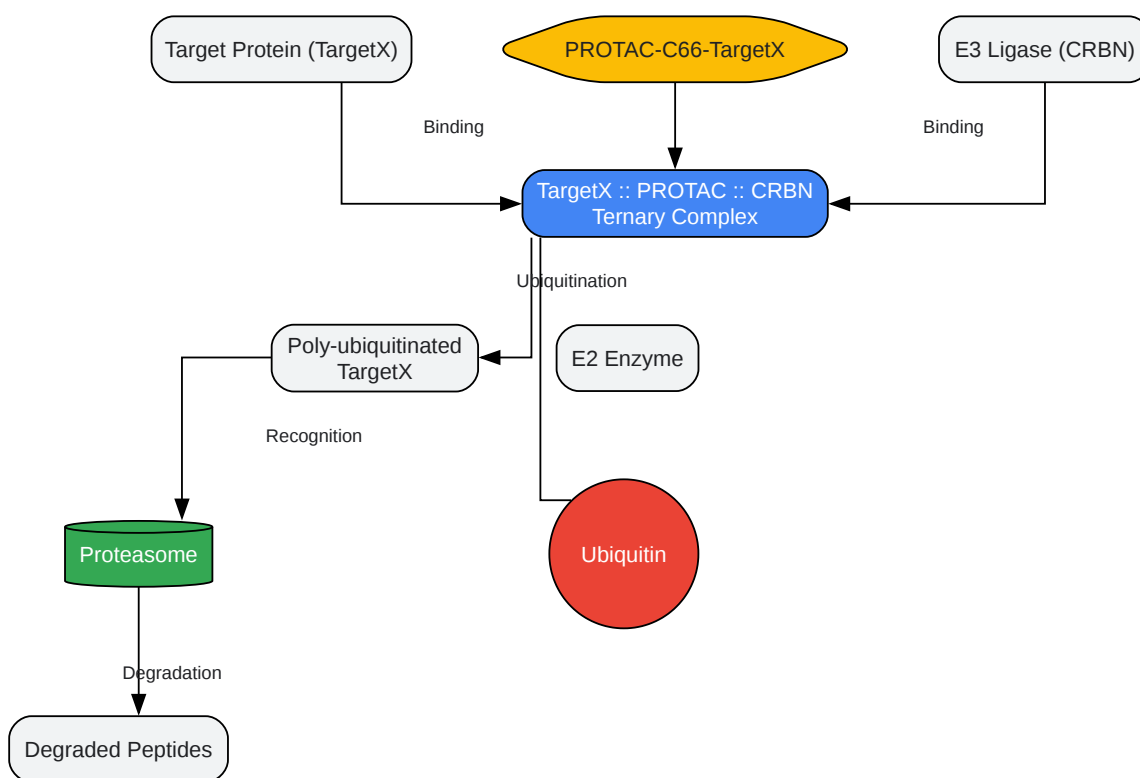
This document provides detailed application notes and protocols for the measurement of ternary complex formation involving Proteolysis Targeting Chimeras (PROTACs) constructed with Conjugate 66. Conjugate 66 is an E3 ligase ligand-linker conjugate that incorporates a Thalidomide derivative to recruit the Cereblon (CRBN) E3 ligase.^{[1][2]} For the purpose of these protocols, we will consider a hypothetical PROTAC, designated PROTAC-C66-TargetX, which is synthesized using Conjugate 66 and a ligand for a hypothetical Protein of Interest (POI), "TargetX".

The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical initial step in the PROTAC-mediated protein degradation pathway.^{[3][4][5]} The efficiency of this complex formation directly influences the subsequent ubiquitination and degradation of the target protein.^{[6][7]} Therefore, accurate measurement of the ternary complex is paramount for the successful development of effective PROTAC degraders.

These notes will cover both biophysical and cellular methods for characterizing the formation and stability of the TargetX::PROTAC-C66-TargetX::CRBN ternary complex.

Mechanism of Action of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation.[8][9] This process is initiated by the formation of a ternary complex. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[10] The polyubiquitinated protein is then recognized and degraded by the proteasome.[11] The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.



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Caption: PROTAC Mechanism of Action.

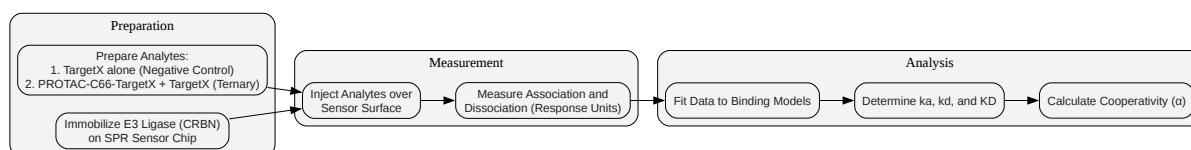
Biophysical Assays for Ternary Complex Characterization

Biophysical assays are essential for providing quantitative data on the binding affinities and kinetics of binary and ternary complexes in a purified, in vitro system.[12]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time without the need for labels.[13] It is highly suitable for characterizing both binary (PROTAC::E3 ligase or PROTAC::Target) and ternary complex formation.[13][14]

Experimental Workflow:



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Caption: SPR Experimental Workflow.

Protocol for SPR-based Ternary Complex Analysis:

- Immobilization of CRBN:
 - Recombinantly express and purify the CRBN-DDB1 complex.
 - Immobilize the CRBN-DDB1 complex onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged) to a density of approximately 100-200 response units (RUs).[15]

- Analyte Preparation:
 - Prepare a concentration series of the TargetX protein in a running buffer (e.g., HBS-EP+ buffer with 2% DMSO).
 - Prepare a concentration series of the TargetX protein pre-incubated with a constant saturating concentration of PROTAC-C66-TargetX.
- Binding Measurement:
 - Inject the TargetX concentration series over the immobilized CRBN to measure for any binary interaction (negative control).
 - Inject the pre-incubated TargetX and PROTAC-C66-TargetX concentration series over the CRBN surface to measure ternary complex formation.
 - Use single-cycle kinetics to avoid surface regeneration, which can be harsh on the immobilized protein.[\[12\]](#)
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).
 - Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence of the target protein to the ternary binding affinity in the presence of the target protein.[\[16\]](#) A value of $\alpha > 1$ indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (K_D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[\[12\]](#)

Protocol for ITC-based Ternary Complex Analysis:

- Sample Preparation:

- Dialyze purified CRBN-DDB1 and TargetX proteins into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize buffer mismatch effects.
- Dissolve PROTAC-C66-TargetX in the same buffer, often with a small percentage of DMSO.
- Binary Binding Titrations:
 - Titrate PROTAC-C66-TargetX into the ITC cell containing CRBN-DDB1 to determine the binary binding affinity.
 - Titrate PROTAC-C66-TargetX into the ITC cell containing TargetX to determine the other binary binding affinity.
- Ternary Complex Titration:
 - Titrate TargetX into the ITC cell containing CRBN-DDB1 pre-saturated with PROTAC-C66-TargetX.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat of binding for each injection.
 - Fit the binding isotherms to an appropriate model (e.g., one-site binding model) to determine the thermodynamic parameters.
 - Calculate cooperativity by comparing the binary and ternary binding affinities.[\[16\]](#)

Table 1: Representative Biophysical Data for PROTAC-C66-TargetX

Assay	Interaction	KD (nM)	ka (1/Ms)	kd (1/s)	Cooperativity (α)
SPR	PROTAC::CRBN (Binary)	350	1.2×10^5	4.2×10^{-2}	
PROTAC::TargetX (Binary)	50	2.5×10^5	1.25×10^{-2}		
TargetX::PROTAC::CRBN (Ternary)	25	5.0×10^5	1.25×10^{-2}	14	
ITC	PROTAC::CRBN (Binary)	400	-	-	
PROTAC::TargetX (Binary)	60	-	-		
TargetX::PROTAC::CRBN (Ternary)	28	-	-	14.3	

Note: Data are hypothetical and for illustrative purposes.

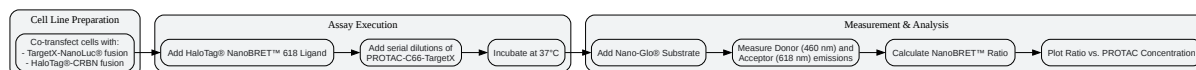
Cellular Assays for Ternary Complex Formation

Cellular assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell.[\[3\]](#)

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can be used to measure protein-protein interactions in living cells.[\[5\]](#) For PROTACs, this assay can be configured to detect the interaction between the target protein and the E3 ligase.[\[3\]](#)

Experimental Workflow:



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Caption: NanoBRET™ Experimental Workflow.

Protocol for NanoBRET™ Ternary Complex Assay:

- Cell Line Generation:
 - Generate a stable cell line co-expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor). CRISPR/Cas9-mediated knock-in at the endogenous loci is the preferred method to ensure physiological expression levels.
- Assay Setup:
 - Plate the engineered cells in a white, 96-well assay plate.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
- PROTAC Treatment:
 - Add a serial dilution of PROTAC-C66-TargetX to the wells. Include a vehicle-only control (e.g., DMSO).
- Signal Detection:
 - Add the Nano-Glo® Luciferase Assay Substrate to all wells.

- Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the NanoBRET™ ratio as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the PROTAC forms binary complexes with the target and E3 ligase separately, reducing the formation of the ternary complex.^[17] The peak of the curve represents the optimal concentration for ternary complex formation.

Table 2: Representative Cellular Data for PROTAC-C66-TargetX

Assay	Parameter	Value
NanoBRET™	EC50 for Ternary Complex Formation	85 nM
Maximum BRET Ratio	0.15	
Optimal Concentration (Hook Effect)	~250 nM	
Western Blot	DC50 (Degradation)	100 nM
Dmax (Maximum Degradation)	>90%	

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The successful development of PROTACs utilizing Conjugate 66 requires a thorough characterization of the TargetX::PROTAC::CRBN ternary complex. A multi-faceted approach combining biophysical techniques like SPR and ITC with cellular assays such as NanoBRET™ is essential.^[12] This strategy allows for a comprehensive understanding of the affinity, kinetics, thermodynamics, and cellular relevance of ternary complex formation, ultimately guiding the rational design and optimization of potent and effective protein degraders.

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